molecular formula C17H12Cl6O5 B14567305 benzoic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol CAS No. 61720-08-9

benzoic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol

Cat. No.: B14567305
CAS No.: 61720-08-9
M. Wt: 509.0 g/mol
InChI Key: FKBMPGZPOUTDRZ-UHFFFAOYSA-N
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Description

Benzoic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of benzoic acid and a benzodioxin ring substituted with trichloromethyl groups. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with trichloromethyl-substituted benzodioxin under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the trichloromethyl groups.

    Substitution: The benzodioxin ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Benzoic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol is utilized in various scientific fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzoic acid: Shares a similar benzoic acid structure but lacks the trichloromethyl and benzodioxin groups.

    2,4-Bis(trifluoromethyl)benzoic acid: Contains trifluoromethyl groups instead of trichloromethyl groups.

    Benzoic acid, 2,4-bis(trimethylsilyl)-: Features trimethylsilyl groups instead of trichloromethyl groups.

Uniqueness

Benzoic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol is unique due to its specific substitution pattern and the presence of the benzodioxin ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

61720-08-9

Molecular Formula

C17H12Cl6O5

Molecular Weight

509.0 g/mol

IUPAC Name

benzoic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol

InChI

InChI=1S/C10H6Cl6O3.C7H6O2/c11-9(12,13)7-5-3-4(17)1-2-6(5)18-8(19-7)10(14,15)16;8-7(9)6-4-2-1-3-5-6/h1-3,7-8,17H;1-5H,(H,8,9)

InChI Key

FKBMPGZPOUTDRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC2=C(C=C1O)C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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